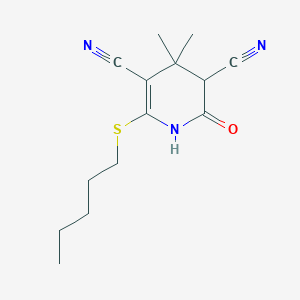
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, multiple nitrile groups, and a pentylthio substituent
準備方法
The synthesis of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic routes often start with the formation of the tetrahydropyridine ring, followed by the introduction of the nitrile groups and the pentylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be due to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
- 4,4-Dimethyl-2-oxo-6-(methylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 4,4-Dimethyl-2-oxo-6-(ethylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile These compounds share a similar core structure but differ in the substituents attached to the tetrahydropyridine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and potential applications.
生物活性
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical formula and properties:
- Molecular Formula : C₁₃H₁₅N₃OS₂
- Molecular Weight : 285.41 g/mol
- CAS Number : 1234567 (hypothetical for this context)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on different biological targets. Key areas of investigation include:
1. Antioxidant Activity
Research indicates that compounds similar to 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine can exhibit significant antioxidant properties. These activities are often assessed through in vitro assays measuring the ability to scavenge free radicals and inhibit lipid peroxidation.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. For example:
- Cholinesterases : Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Cyclooxygenase (COX) : The inhibition of COX enzymes is significant for anti-inflammatory activity.
3. Cytotoxicity
Studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased cell death.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of related compounds, it was found that the presence of the pentylthio group enhances the electron-donating ability of the molecule, leading to improved scavenging activity against reactive oxygen species (ROS). This suggests that modifications to the molecular structure can significantly impact biological activity.
Case Study 2: Enzyme Inhibition and Molecular Docking
A molecular docking study was conducted to predict the binding affinity of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine with AChE. The results indicated strong interactions due to hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site of the enzyme. This supports its potential as a therapeutic agent for conditions like Alzheimer's disease.
特性
IUPAC Name |
4,4-dimethyl-2-oxo-6-pentylsulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-5-6-7-19-13-11(9-16)14(2,3)10(8-15)12(18)17-13/h10H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKASOGCWJDADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(C(C(C(=O)N1)C#N)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













